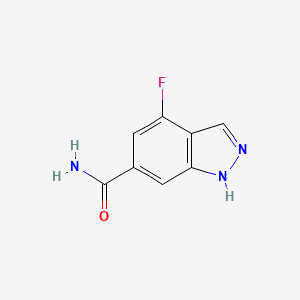
4-Fluoro-1H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 4-position and a carboxamide group at the 6-position of the indazole ring enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-6-carboxamide typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The carboxamide group can be introduced through subsequent reactions involving amide formation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Fluoro-1H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxamide group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects .
Comparación Con Compuestos Similares
1H-indazole: The parent compound without the fluorine and carboxamide substitutions.
2H-indazole: A tautomeric form of indazole with different chemical properties.
4-Bromo-1H-indazole: A similar compound with a bromine atom instead of fluorine at the 4-position.
Uniqueness: 4-Fluoro-1H-indazole-6-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which enhance its chemical stability, reactivity, and biological activity compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C8H6FN3O |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
4-fluoro-1H-indazole-6-carboxamide |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-4(8(10)13)2-7-5(6)3-11-12-7/h1-3H,(H2,10,13)(H,11,12) |
Clave InChI |
IJAVFNKIPSTXAF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NN=C2)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


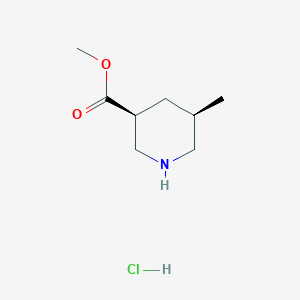
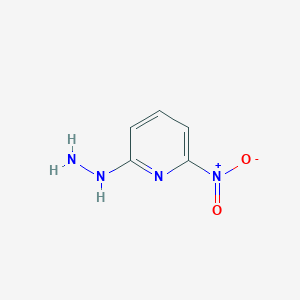
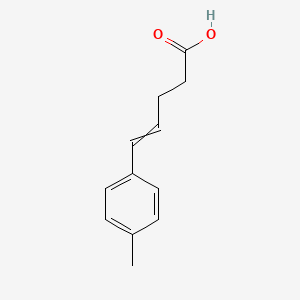
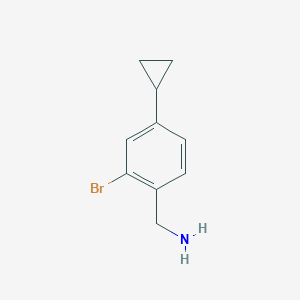
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
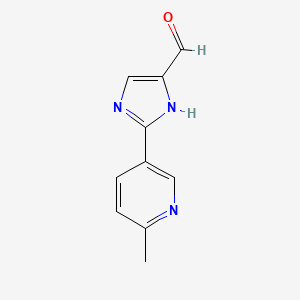
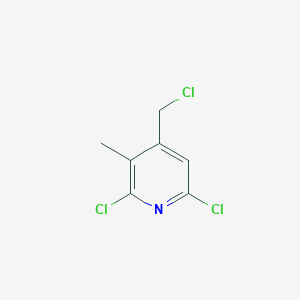
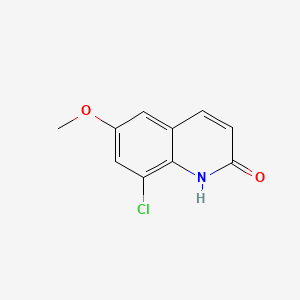
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
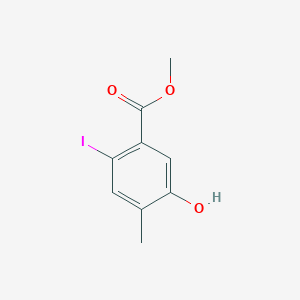
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
